3-Methoxy-2-propoxybenzaldehyde oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-propoxybenzaldehyde oxime typically involves the reaction of 3-Methoxy-2-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-propoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3-Methoxy-2-propoxybenzaldehyde oxime is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-propoxybenzaldehyde oxime involves its interaction with specific molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo nucleophilic addition reactions with biological nucleophiles, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-propoxybenzaldehyde oxime
- 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime
- 2-Hydroxy-5-propoxybenzaldehyde
Uniqueness
3-Methoxy-2-propoxybenzaldehyde oxime is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and physical properties. The presence of both methoxy and propoxy groups provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Properties
CAS No. |
41828-04-0 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(NZ)-N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-3-7-15-11-9(8-12-13)5-4-6-10(11)14-2/h4-6,8,13H,3,7H2,1-2H3/b12-8- |
InChI Key |
QQUVUUIKEFIANU-WQLSENKSSA-N |
Isomeric SMILES |
CCCOC1=C(C=CC=C1OC)/C=N\O |
SMILES |
CCCOC1=C(C=CC=C1OC)C=NO |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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